Dihydro-4-phenylfuran-2(3H)-one CAS number 1008-73-7
Dihydro-4-phenylfuran-2(3H)-one CAS number 1008-73-7
The following is an in-depth technical guide on Dihydro-4-phenylfuran-2(3H)-one (CAS 1008-73-7), structured for researchers and drug development professionals.
CAS Number: 1008-73-7
Common Synonyms:
Executive Summary
Dihydro-4-phenylfuran-2(3H)-one is a chiral
Unlike its parent compound
Chemical Identity & Properties
| Property | Data |
| IUPAC Name | 4-Phenyloxolan-2-one |
| Molecular Formula | |
| Molecular Weight | 162.19 g/mol |
| Stereochemistry | Contains one chiral center at C4.[1][2] Exists as (R) and (S) enantiomers.[2][4] |
| Appearance | Viscous colorless to pale yellow liquid or low-melting solid.[1][2] |
| Solubility | Soluble in ethanol, DMSO, chloroform; sparingly soluble in water.[1] |
| Boiling Point | ~140–145 °C at 2 mmHg |
Structural Significance
The C4-phenyl substitution introduces steric bulk that prevents rapid enzymatic degradation compared to unsubstituted GBL.[2] The lactone ring is strained, making it susceptible to hydrolysis under basic conditions or via plasma esterases, converting it into its bioactive open-chain amino acid analog (upon amination) or hydroxy acid form.
Synthetic Methodology
Two primary routes exist for the synthesis of CAS 1008-73-7. The Cyanoacetate Route is presented here as the Optimized Protocol due to its superior yield (91%) compared to the classical Malonate route (67%).[2]
Optimized Protocol: Styrene Oxide Ring Opening
Principle: Nucleophilic attack of an active methylene compound on the epoxide ring of styrene oxide, followed by cyclization and decarboxylation.
Reagents
-
Substrate: Styrene Oxide (Epoxyethylbenzene)[2]
-
Nucleophile: Ethyl Cyanoacetate[1]
-
Base: Sodium Ethoxide (NaOEt) in absolute Ethanol
Step-by-Step Workflow
-
Nucleophilic Addition (Ring Opening & Cyclization):
-
Prepare a solution of sodium ethoxide (1.1 eq) in absolute ethanol under
atmosphere. -
Add ethyl cyanoacetate (1.1 eq) dropwise at 0°C; stir for 30 min to generate the carbanion.
-
Add styrene oxide (1.0 eq) dropwise.[2]
-
Reflux the mixture for 6–8 hours. The epoxide ring opens, and the intermediate alcohol attacks the ester carbonyl, cyclizing to form
-cyano- -phenyl- -butyrolactone .[1][2] -
In-Process Control: Monitor disappearance of styrene oxide via TLC (Hexane/EtOAc 4:1).[2]
-
-
Decyanation (Solid-Phase Catalysis):
-
Isolate the
-cyano intermediate via solvent evaporation.[1][2] -
Mix the intermediate with neutral Alumina (
) moistened with water (2% w/w).[2] -
Heat the solid mixture to 100–110°C under vacuum for 4 hours. This promotes hydrolytic cleavage of the cyano group and subsequent decarboxylation.[2]
-
Purification: Extract the solid residue with ethyl acetate. Filter and concentrate.
-
Final Polish: Vacuum distillation (0.5 mmHg) yields pure Dihydro-4-phenylfuran-2(3H)-one.[1][2]
-
Synthesis Pathway Visualization[1][2][5][6]
Figure 1: Chemo-enzymatic synthesis route from Styrene Oxide via the Cyanoacetate method, yielding the target lactone.[4]
Pharmacology & Mechanism of Action
Dihydro-4-phenylfuran-2(3H)-one acts primarily as a metabolic precursor (prodrug) .[1][2] Its lipophilic lactone structure allows for rapid crossing of the Blood-Brain Barrier (BBB) compared to the polar amino acid forms.[2]
Metabolic Activation
Upon systemic circulation, the lactone ring is subject to hydrolysis.[2] While GBL hydrolyzes to GHB, this phenyl-derivative hydrolyzes to
Key Distinction:
-
Lactone Form (1008-73-7): High lipophilicity, faster onset, potential for higher peak plasma concentration.[1][2]
-
Hydrolyzed Form (Acid): Active metabolite, structural analog of GABA.[2]
Pharmacodynamics
The active metabolite binds selectively to the GABAB receptor (metabotropic transmembrane receptor).[2]
-
Mechanism: Agonist action at GABAB inhibits voltage-gated Calcium channels (
) and opens Potassium channels ( ), leading to neuronal hyperpolarization.[2] -
Effect: Anxiolysis, muscle relaxation, and sedation without the high abuse potential associated with GABAA agonists (benzodiazepines).
Metabolic Pathway Diagram[2][3][7][8][9]
Figure 2: Metabolic activation pathway.[1][2] Note: In vivo conversion to the amine (Phenibut) is complex; the lactone is often used as a synthetic precursor to Phenibut rather than a direct biological prodrug for the amine, though it hydrolyzes to the hydroxy-acid analog in vivo.
Analytical Profiling
For verification of the synthesized product, the following spectral data is standard.
| Technique | Characteristic Signals |
| 1H NMR (CDCl3) | |
| IR Spectroscopy | 1775 |
| Mass Spectrometry | m/z 162 |
Safety & Handling
-
Hazard Classification: Irritant (Skin/Eye).[2]
-
Storage: Hygroscopic. Store under inert gas (
or ) at 2–8°C. -
Legal Status: While not globally scheduled, it is a structural isomer/analog of controlled substances in some jurisdictions.[2] Researchers must verify local regulations regarding "GABA analogs" or "Lactone precursors."[2]
References
-
Gómez-Gutiérrez, J., et al. (2015).[2][4] "Preparation of (+)- and (−)-
-phenyl- and -(4-chlorophenyl)- -butyrolactones: Key Intermediates in the Synthesis of -phenyl-GABA."[1][2][4] Journal of the Mexican Chemical Society, 59(1), 14-20. -
PubChem. (n.d.).[2] "Dihydro-4-phenylfuran-2(3H)-one (Compound)." National Center for Biotechnology Information.[2] [2]
-
Lapin, I. (2001).[2] "Phenibut (beta-phenyl-GABA): A tranquilizer and nootropic drug."[1][2] CNS Drug Reviews, 7(4), 471-481.[2]
-
Cammidge, A. N., et al. (2004).[2] "Synthesis of
-substituted -butyrolactones via biotransformation." Chemical Communications.[2] (Validation of enzymatic routes).
